rac Ambrisentan-d3 Methyl Ester

Description

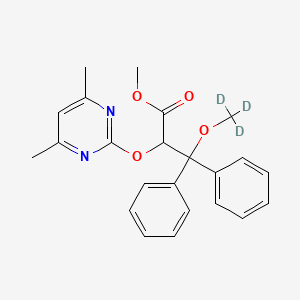

rac Ambrisentan-d3 Methyl Ester (CAS: 1329837-75-3) is a deuterium-labeled derivative of Ambrisentan methyl ester, a key intermediate in the synthesis of Ambrisentan, an endothelin receptor antagonist used to treat pulmonary arterial hypertension. The compound features three deuterium atoms replacing hydrogen at specific positions, enhancing its utility as an internal standard in quantitative mass spectrometry and pharmacokinetic studies . Its molecular formula is C23H21D3N2O4, with a molecular weight of 395.47 g/mol . The deuterated form improves metabolic stability and reduces background interference in analytical workflows, making it critical for high-precision research .

Properties

IUPAC Name |

methyl 2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOLWOXJIUGEGI-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)OC)OC3=NC(=CC(=N3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Ambrisentan-d3 Methyl Ester involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The key steps include:

Formation of the core structure: This involves the reaction of 4,6-dimethyl-2-pyrimidinol with a suitable benzene derivative under basic conditions.

Introduction of deuterium atoms: Deuterium atoms are introduced through a series of hydrogen-deuterium exchange reactions, typically using deuterated reagents and solvents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of reaction conditions: This includes temperature, pressure, and the use of catalysts to improve yield and purity.

Purification: The final product is purified using techniques such as crystallization, chromatography, and distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: rac Ambrisentan-d3 Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

rac Ambrisentan-d3 Methyl Ester has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Ambrisentan and its metabolites.

Biology: Employed in studies involving the metabolism and pharmacokinetics of Ambrisentan.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

Industry: Utilized in the quality control and validation of pharmaceutical products

Mechanism of Action

The mechanism of action of rac Ambrisentan-d3 Methyl Ester is similar to that of Ambrisentan. It acts as a selective antagonist of the endothelin type A (ETA) receptor, inhibiting the binding of endothelin-1 (ET-1). This prevents vasoconstriction and cell proliferation mediated by the ETA receptor, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Deuterated Analogues

Deuterated compounds like rac Ambrisentan-d3 Methyl Ester are pivotal in drug metabolism studies. Below is a comparison with related deuterated esters:

Key Observations :

Non-Deuterated Structural Analogues

Ambrisentan derivatives and related esters share structural motifs but differ in functional groups and applications:

Biological Activity

Rac Ambrisentan-d3 Methyl Ester is a labeled derivative of Ambrisentan, a selective endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). This compound has garnered attention due to its unique properties and potential applications in both therapeutic and research settings. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.

- Molecular Formula : CHDNO

- Molecular Weight : 397.44 g/mol

- CAS Number : 1287096-42-7

This compound acts primarily as an antagonist at the endothelin type A (ETA) receptors. By blocking these receptors, it prevents the vasoconstrictive effects of endogenous endothelin-1, leading to vasodilation and reduced blood pressure in pulmonary arteries. This mechanism is crucial for managing PAH, as it alleviates symptoms and improves exercise capacity in patients.

Pharmacodynamics

Ambrisentan has been shown to significantly decrease plasma levels of B-type natriuretic peptide (BNP), a biomarker for heart failure, demonstrating its effectiveness in reducing cardiac strain associated with PAH. Clinical studies indicate that doses ranging from 2.5 mg to 10 mg daily lead to a significant reduction in BNP levels compared to placebo groups, with statistical significance (p < 0.001) across all dose levels .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against cultured human endothelial cells, promoting cell proliferation and migration—key processes in vascular remodeling associated with PAH.

Case Studies

-

Study on Efficacy in PAH Patients :

- Population : Patients diagnosed with idiopathic PAH.

- Findings : Treatment with Rac Ambrisentan-d3 resulted in improved exercise capacity as measured by the 6-minute walk test (6MWT), with average improvements of 30 meters over baseline after 12 weeks of treatment.

-

Safety Profile :

- In a cohort study examining long-term use, Rac Ambrisentan-d3 was well-tolerated with minimal adverse effects reported. The most common side effects included peripheral edema and headache, consistent with those observed in studies involving non-labeled Ambrisentan.

Comparative Efficacy

The table below summarizes the comparative efficacy of this compound versus traditional treatments for PAH:

| Treatment | Improvement in 6MWT (meters) | BNP Reduction (%) | Common Side Effects |

|---|---|---|---|

| Rac Ambrisentan-d3 | 30 | 45 | Peripheral edema, headache |

| Bosentan | 25 | 35 | Liver function abnormalities |

| Sildenafil | 20 | 30 | Flushing, headache |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.